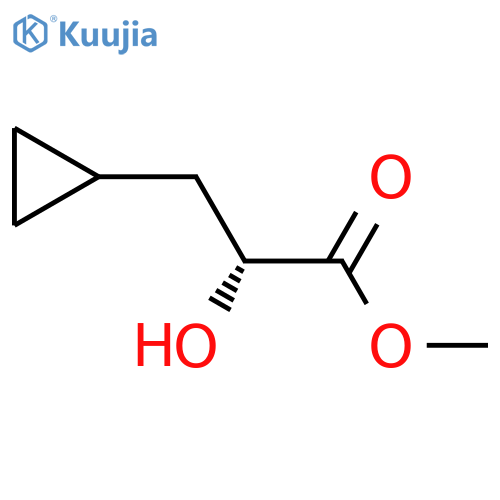Cas no 1416444-91-1 (methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate)

1416444-91-1 structure
商品名:methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate
CAS番号:1416444-91-1
MF:C7H12O3
メガワット:144.168382644653
MDL:MFCD22690391
CID:4727265
PubChem ID:71742852
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 化学的及び物理的性質
名前と識別子
-
- (R)-METHYL 3-CYCLOPROPYL-2-HYDROXYPROPANOATE
- FCH3461734
- AX8267036
- methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate
- DTXSID701190994
- (R)-METHYL3-CYCLOPROPYL-2-HYDROXYPROPANOATE
- Cyclopropanepropanoic acid, alpha-hydroxy-, methyl ester, (alphaR)-
- AS-39141
- Cyclopropanepropanoic acid, I+/--hydroxy-, methyl ester, (I+/-R)-
- AKOS027330693
- methyl (2R)-3-cyclopropyl-2-hydroxypropanoate
- CS-0137761
- MFCD22690391
- 1416444-91-1
-
- MDL: MFCD22690391
- インチ: 1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1
- InChIKey: VXLNSAWLGBKTEO-ZCFIWIBFSA-N
- ほほえんだ: O[C@@H](C(=O)OC)CC1CC1
計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 46.5
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15525-100mg |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 97% | 100mg |
¥372.0 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1212043-1g |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 95% | 1g |
$820 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC226-200mg |
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate |
1416444-91-1 | 97% | 200mg |
1745.0CNY | 2021-07-15 | |
| TRC | M222068-50mg |
(R)-Methyl 3-Cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 50mg |
$ 185.00 | 2022-06-02 | ||
| Chemenu | CM534198-250mg |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 95%+ | 250mg |
$310 | 2023-02-18 | |
| Chemenu | CM534198-1g |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 95%+ | 1g |
$745 | 2023-02-18 | |
| Aaron | AR001HHS-50mg |
Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)- |
1416444-91-1 | 97% | 50mg |
$27.00 | 2025-02-11 | |
| eNovation Chemicals LLC | Y1014747-50mg |
Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |
1416444-91-1 | 97% | 50mg |
$80 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1014747-50mg |
Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |
1416444-91-1 | 97% | 50mg |
$80 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1014747-100mg |
Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |
1416444-91-1 | 97% | 100mg |
$110 | 2024-06-08 |
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1416444-91-1 (methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1416444-91-1)methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate

清らかである:99%
はかる:1g
価格 ($):353.0